molecular formula C4H5NO B14690892 4-Iminobut-3-en-2-one CAS No. 23601-81-2

4-Iminobut-3-en-2-one

Katalognummer: B14690892
CAS-Nummer: 23601-81-2
Molekulargewicht: 83.09 g/mol
InChI-Schlüssel: IISQZNRCRIJELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO It is characterized by the presence of an imine group (C=N) and a ketone group (C=O) within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iminobut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a suitable ketone under acidic or basic conditions to form the imine group. For example, the reaction of but-3-en-2-one with ammonia or a primary amine can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iminobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imines or other derivatives.

Wissenschaftliche Forschungsanwendungen

4-Iminobut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Iminobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can influence various biological processes and pathways, making it a compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobut-3-en-2-one: Similar structure but with an amino group instead of an imine group.

    But-3-en-2-one: Lacks the imine group, making it less reactive in certain chemical reactions.

    4-Oxobut-3-en-2-one: Contains an additional oxo group, altering its chemical properties.

Uniqueness

4-Iminobut-3-en-2-one is unique due to the presence of both an imine and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Eigenschaften

CAS-Nummer

23601-81-2

Molekularformel

C4H5NO

Molekulargewicht

83.09 g/mol

InChI

InChI=1S/C4H5NO/c1-4(6)2-3-5/h2,5H,1H3

InChI-Schlüssel

IISQZNRCRIJELN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.